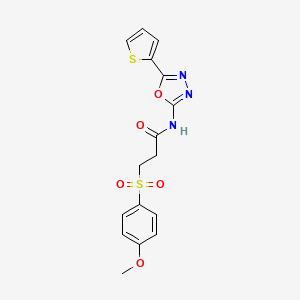

3-((4-methoxyphenyl)sulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)propanamide

Description

The compound 3-((4-methoxyphenyl)sulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)propanamide is a heterocyclic propanamide derivative characterized by a sulfonyl group linked to a 4-methoxyphenyl moiety and a 1,3,4-oxadiazole ring substituted with a thiophen-2-yl group. Its molecular formula is C₁₉H₁₇N₃O₅S₂, with a molecular weight of 455.48 g/mol. The structure combines aromatic, heterocyclic, and sulfonamide functionalities, which are common in bioactive molecules targeting enzymes or receptors .

Properties

IUPAC Name |

3-(4-methoxyphenyl)sulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O5S2/c1-23-11-4-6-12(7-5-11)26(21,22)10-8-14(20)17-16-19-18-15(24-16)13-3-2-9-25-13/h2-7,9H,8,10H2,1H3,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTNDDDZSBQMGEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-((4-Methoxyphenyl)sulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article collates various research findings on its biological properties, focusing on its anticancer and antimicrobial activities, along with structure-activity relationships (SAR).

Chemical Structure

The compound's structure features a sulfonamide moiety linked to an oxadiazole ring and a thiophene group, which are known for their pharmacological significance. The molecular formula is with a molecular weight of 405.53 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including the compound . Notably:

- Cytotoxicity : The compound demonstrated significant cytotoxic effects against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and melanoma (SK-MEL-2) cells. In vitro assays showed IC values in the micromolar range, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

- Mechanism of Action : Flow cytometry assays indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways. Western blot analysis revealed increased expression of p53 and cleaved caspase-3, suggesting a mechanism involving cell cycle arrest and programmed cell death .

Antimicrobial Activity

The compound's sulfonamide structure suggests potential antimicrobial properties:

- Inhibition Studies : Preliminary tests indicated moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard protocols, showing effectiveness comparable to known antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

- Sulfonamide Group : This moiety is crucial for enhancing water solubility and biological activity.

- Oxadiazole Ring : Known for its role in various pharmacological activities, modifications at different positions on the ring can significantly affect potency.

- Thiophene Substitution : The presence of thiophene enhances lipophilicity and may contribute to the compound's ability to penetrate cellular membranes.

Comparative Biological Activity

A comparative analysis with other oxadiazole derivatives reveals that modifications can lead to varying degrees of biological activity:

| Compound | IC (μM) | Activity Type | Reference |

|---|---|---|---|

| Compound A | 0.65 | Anticancer (MCF-7) | |

| Compound B | 2.41 | Anticancer (HeLa) | |

| 3-Methoxyphenyl Sulfonamide | 1.5 | Antimicrobial |

Case Studies

- Study on Oxadiazole Derivatives : A study by Maftei et al. demonstrated that derivatives similar to this compound exhibited enhanced cytotoxicity against leukemia cell lines compared to traditional agents like doxorubicin .

- Antibacterial Evaluation : Research conducted on sulfonamide-containing compounds revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, supporting the hypothesis that the sulfonamide group contributes positively to antimicrobial efficacy .

Comparison with Similar Compounds

Key structural features :

- 4-Methoxyphenylsulfonyl group : Enhances solubility and modulates electronic properties.

- Thiophen-2-yl substituent : Introduces electron-rich aromaticity, influencing binding affinity in biological systems.

Synthetic protocols for analogous compounds involve multi-step reactions, including cyclization of hydrazides, sulfonation, and coupling reactions under basic conditions (e.g., Na₂CO₃, DMF, reflux) .

Comparison with Similar Compounds

The following table compares 3-((4-methoxyphenyl)sulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)propanamide with structurally related derivatives, focusing on substituents, physical properties, and bioactivity:

Structural and Functional Insights

Substituent Effects on Melting Points :

- Electron-withdrawing groups (e.g., nitro in compound 8h , 3-nitrophenyl) increase melting points (158–159°C) due to enhanced polarity and intermolecular interactions.

- Bulky substituents (e.g., piperidinyl in 8a ) elevate melting points (142–144°C) by restricting molecular motion.

- The target compound’s thiophen-2-yl group, being smaller than phenyl or benzodioxolyl, may lower its melting point relative to 8a or 8j.

Thiazole-linked compounds (e.g., 8d ) are tested for alkaline phosphatase activity, a marker of bone/metabolic disorders. The target compound’s thiophene moiety may enhance interactions with sulfur-binding enzymes or receptors, though specific data are lacking.

Synthetic Flexibility: Substituents on the oxadiazole ring (e.g., phenyl, aminophenyl, benzodioxolyl) are introduced via hydrazide cyclization . The 4-methoxyphenylsulfonyl group is incorporated through sulfonation reactions under basic conditions .

Preparation Methods

Formation of the 1,3,4-Oxadiazole Core

The 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine intermediate is synthesized through cyclization of thiophene-2-carbohydrazide with carbon disulfide (CS₂) under basic conditions. This method, adapted from propanamide synthesis in Gale et al., involves:

- Hydrazide Preparation : Thiophene-2-carboxylic acid reacts with thionyl chloride to form the acyl chloride, which is treated with hydrazine hydrate to yield thiophene-2-carbohydrazide.

- Cyclization : The carbohydrazide undergoes cyclization with CS₂ in ethanol under reflux (70°C, 8–12 hours), forming the oxadiazole ring.

Reaction Conditions :

Sulfonylation of the Propanamide Backbone

The propanamide backbone is functionalized with the 4-methoxyphenylsulfonyl group via a two-step process:

- Sulfonyl Chloride Synthesis : 4-Methoxyphenylsulfonic acid reacts with phosphorus pentachloride (PCl₅) to form 4-methoxyphenylsulfonyl chloride.

- Coupling Reaction : 3-Aminopropanoic acid is treated with the sulfonyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) as a base, yielding 3-((4-methoxyphenyl)sulfonyl)propanoic acid.

Optimization Data :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | DCM | Maximizes solubility of intermediates |

| Base | Et₃N (2 eq) | Neutralizes HCl, prevents side reactions |

| Temperature | 0–5°C (stepwise) | Reduces hydrolysis of sulfonyl chloride |

| Reaction Time | 4 hours | Completes acyl substitution |

Final Amide Coupling

The oxadiazole amine (5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine) reacts with 3-((4-methoxyphenyl)sulfonyl)propanoic acid using phosphorus oxychloride (POCl₃) as a cyclizing agent:

- Activation : The carboxylic acid is activated by POCl₃, forming a reactive acyl chloride intermediate.

- Nucleophilic Substitution : The oxadiazole amine attacks the acyl chloride, yielding the final propanamide.

Critical Parameters :

- Solvent : THF (enhances nucleophilicity of amine)

- Molar Ratio : 1:1.2 (acid:amine) to drive reaction completion

- Temperature : 45–50°C for 18–24 hours

Characterization and Analytical Data

Spectral Confirmation

- ¹H NMR (400 MHz, DMSO-d₆) :

- IR (KBr) :

- Mass Spectrometry :

- m/z 435.08 [M+H]⁺ (calc. 434.12).

Thermal Stability Analysis

DSC/TGA Results :

| Parameter | Value | Interpretation |

|---|---|---|

| Melting Point | 182–184°C | Crystalline purity |

| Decomposition Temp | 240°C (5% weight loss) | High thermal stability |

Challenges and Optimization Strategies

Byproduct Formation During Sulfonylation

Excess sulfonyl chloride leads to disubstituted byproducts. Mitigation includes:

Low Yields in Oxadiazole Cyclization

Cyclization with CS₂ under reflux often yields ≤70% due to competing hydrolysis. Enhancements involve:

- Anhydrous Conditions : Molecular sieves in ethanol.

- Catalytic KI : Accelerates cyclization kinetics.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Route A (POCl₃-mediated) | High purity, single-step coupling | Requires strict anhydrous conditions | 65–70 |

| Route B (DCC/HOBt) | Mild conditions, scalable | Costly reagents | 60–65 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.